molecular formula C13H13NO3 B12900366 Ethyl 2-(5-phenylisoxazol-3-yl)acetate

Ethyl 2-(5-phenylisoxazol-3-yl)acetate

Cat. No.: B12900366
M. Wt: 231.25 g/mol
InChI Key: PFTPHIQOMIWIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-phenylisoxazol-3-yl)acetate is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-phenylisoxazol-3-yl)acetate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction between ethyl-2-chloro-2-(hydroxyimino)acetate and a dipolarophile under microwave conditions, resulting in ester-functionalized isoxazoles . This method is favored for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-phenylisoxazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(5-phenylisoxazol-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-phenylisoxazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(5-phenyl-1,2-oxazol-3-yl)acetate

InChI

InChI=1S/C13H13NO3/c1-2-16-13(15)9-11-8-12(17-14-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

PFTPHIQOMIWIMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NOC(=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.